2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide
Description
Structural Analysis of 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide
Molecular Architecture and Bonding Patterns
The molecular framework of this compound encompasses a phenylacetamide backbone with strategic halogen substitution that fundamentally alters the electronic distribution and steric profile of the molecule. The compound features a benzene ring directly attached to an acetamide moiety through a methylene bridge, with bromine occupying the para position and fluorine at the ortho position relative to the acetamide substituent. This specific substitution pattern creates a unique electronic environment that influences both the reactivity and stability of the overall molecular structure. The tertiary amide functionality, characterized by two methyl groups bonded to nitrogen, establishes rotational barriers that affect the compound's conformational preferences and dynamic behavior in solution.
The molecular geometry demonstrates significant deviation from planarity due to the steric interactions between the halogen substituents and the acetamide side chain. Nuclear magnetic resonance studies of related N,N-dimethylacetamide derivatives have revealed that the carbon-nitrogen bond exhibits partial double bond character, resulting in restricted rotation and the existence of distinct conformational isomers. The activation barrier for rotation about the carbon-nitrogen bond in N,N-dimethylacetamide systems has been determined to range between 12-80 kilojoules per mole, depending on the specific substitution pattern and environmental conditions. This restricted rotation manifests in nuclear magnetic resonance spectra as separate resonances for the two methyl groups attached to nitrogen, reflecting their different magnetic environments in the cis and trans configurations relative to the carbonyl group.
Regioselective Bromo-Fluorophenyl Substitution Effects
The regioselective positioning of bromine at the 4-position and fluorine at the 2-position creates distinct electronic and steric effects that profoundly influence the molecular properties of the compound. Fluorine substitution in aromatic systems introduces strong electron-withdrawing inductive effects while simultaneously providing weak resonance donation due to lone pair orbital interactions with the aromatic pi system. The carbon-fluorine bond length in related fluorinated aromatic compounds typically ranges from 1.347 to 1.362 angstroms, with variations correlating to electron density differences as determined by carbon-13 nuclear magnetic resonance chemical shift analysis. The interior ring angles at the ipso-fluorine substitution site demonstrate increased values of 121.9 to 124.0 degrees due to hyperconjugation effects, a phenomenon that has been validated through both experimental crystallographic measurements and computational molecular orbital calculations.
Bromine substitution at the para position contributes significant steric bulk and polarizability to the molecular framework, with carbon-bromine bond lengths typically spanning 1.880 to 1.904 angstroms in analogous systems. The combined presence of both halogen substituents creates a complex electronic environment where the electron-withdrawing effects of fluorine are balanced against the electron-donating resonance contributions of bromine. Studies of related halogenated diphenyl ether systems have demonstrated that the strength of carbon-fluorine couplings does not directly correlate with bond lengths, indicating that electronic effects extend beyond simple geometric considerations. The regioselective halogen placement also influences the compound's lipophilicity and potential for intermolecular interactions, factors that are crucial for understanding its behavior in biological and materials science applications.
The electronic perturbations induced by dual halogen substitution extend throughout the aromatic system and affect the electron density distribution at the acetamide attachment point. Hammett sigma values for para-bromo substituents (+0.23) and ortho-fluoro substituents provide quantitative measures of the electronic effects transmitted through the aromatic framework. The cumulative electronic influence of both halogens creates a unique substitution pattern that modulates the basicity of the acetamide nitrogen and the electrophilicity of the carbonyl carbon, thereby affecting the compound's chemical reactivity and stability profile.
Amide Bond Stability and Conformational Dynamics
The amide bond in this compound exhibits characteristic partial double bond character arising from resonance delocalization between the nitrogen lone pair and the carbonyl pi system. This resonance stabilization creates significant rotational barriers that restrict free rotation about the carbon-nitrogen bond, leading to the observation of distinct conformational isomers in solution. Variable temperature nuclear magnetic resonance studies of N,N-dimethylacetamide derivatives have established that the two methyl groups attached to nitrogen exist in magnetically non-equivalent environments, with one positioned cis to the carbonyl group and the other cis to the acetyl methyl substituent.
The activation energy for conformational interconversion in N,N-dimethylacetamide systems typically ranges from 50 to 80 kilojoules per mole, depending on the specific substitution pattern and solvent environment. Temperature-dependent line shape analysis reveals that at ambient conditions, the nuclear magnetic resonance spectrum displays two distinct resonances for the N-methyl groups, but these signals broaden and eventually coalesce into a single peak at elevated temperatures when the rate of conformational exchange exceeds the nuclear magnetic resonance timescale. The coalescence temperature provides direct experimental access to the kinetic parameters governing conformational dynamics, allowing for precise determination of the rotational barrier height.
The presence of halogen substituents on the aromatic ring introduces additional electronic perturbations that can influence amide bond stability and conformational preferences. Electron-withdrawing groups such as fluorine tend to stabilize the planar amide configuration by enhancing the resonance interaction between nitrogen and the carbonyl carbon. Conversely, the steric bulk of bromine substitution may introduce conformational strain that affects the preferred geometry around the amide linkage. Computational studies of related halogenated acetamide compounds have demonstrated that the energy difference between conformational isomers can vary by several kilojoules per mole depending on the specific halogen substitution pattern and the resulting balance of electronic and steric effects.
Crystallographic Characterization
X-ray Diffraction Studies of Single Crystals
Single crystal X-ray diffraction analysis provides the most definitive characterization of the three-dimensional molecular structure and packing arrangements in crystalline this compound. Crystallographic studies of related halogenated acetamide compounds have revealed key structural parameters that illuminate the geometric consequences of dual halogen substitution. The crystal structures of analogous bromo-fluoro substituted aromatic compounds typically adopt monoclinic or triclinic space groups, with unit cell parameters reflecting the specific molecular geometry and intermolecular packing preferences.
Precise bond length measurements from X-ray diffraction data demonstrate the systematic variations in carbon-halogen distances that result from different electronic environments. Carbon-fluorine bonds in halogenated aromatic systems consistently measure between 1.347 and 1.362 angstroms, while carbon-bromine distances range from 1.880 to 1.904 angstroms. The acetamide portion of the molecule exhibits characteristic bond lengths, with the carbon-nitrogen distance typically measuring approximately 1.34 angstroms, reflecting the partial double bond character arising from resonance delocalization. The carbonyl carbon-oxygen distance measures approximately 1.23 angstroms, consistent with double bond character in the amide functional group.
Angular parameters derived from crystallographic analysis reveal the geometric distortions introduced by halogen substitution. The interior angles at halogen-substituted carbon atoms deviate from the ideal 120-degree value expected for sp2 hybridization, with fluorine substitution causing increases to 121.9-124.0 degrees due to hyperconjugation effects. Torsion angles describing the relative orientation of the aromatic ring and acetamide moiety provide insight into the preferred conformational arrangements in the solid state. These angular measurements serve as crucial benchmarks for validating computational models and understanding the relationship between molecular structure and physical properties.
Intermolecular Interactions in Solid-State Configurations
The solid-state packing of this compound is governed by a complex network of intermolecular interactions that include halogen bonding, hydrogen bonding, and van der Waals forces. Crystallographic studies of related halogenated aromatic compounds have identified that solid-state intermolecular interactions are predominantly characterized by weak carbon-hydrogen to halogen and carbon-hydrogen to pi electron interactions. These relatively weak but numerous contacts collectively determine the overall crystal packing efficiency and stability of the solid-state structure.
Halogen bonding interactions involving both bromine and fluorine atoms contribute significantly to the intermolecular cohesion in the crystal lattice. Bromine atoms, with their larger atomic radius and increased polarizability, can participate in directional halogen bonding interactions with electron-rich regions of neighboring molecules, including carbonyl oxygen atoms and aromatic pi electron systems. Fluorine atoms, despite their high electronegativity, can engage in weak but persistent carbon-hydrogen to fluorine interactions that provide additional stabilization to the crystal structure. The analysis of halogen bonding geometries reveals that these interactions typically exhibit distances shorter than the sum of van der Waals radii, indicating attractive intermolecular forces.
The acetamide functional group serves as both a hydrogen bond donor and acceptor, with the carbonyl oxygen capable of accepting hydrogen bonds from carbon-hydrogen donors on neighboring molecules. The N,N-dimethyl substitution pattern eliminates classical amino hydrogen bonding but introduces additional van der Waals contacts through the methyl groups. The spatial arrangement of these methyl groups in the crystal structure reflects the conformational preferences established by the amide rotational barrier, with molecules adopting the energetically favorable conformational state that optimizes intermolecular packing efficiency.
The overall crystal packing density and thermal stability are influenced by the balance between attractive intermolecular forces and molecular volume requirements. The presence of bulky halogen substituents requires accommodation in the crystal lattice, often leading to the formation of layers or channels that optimize packing efficiency while maintaining favorable intermolecular contacts. Temperature-dependent crystallographic studies can reveal the thermal expansion behavior and identify potential phase transitions that may occur as thermal energy competes with intermolecular attractive forces to destabilize the crystal structure.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-13(2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSSBGGBVMMXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Improved Process for the Preparation of 3-[(4-bromo-2-fluorophenyl)methyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid
An improved process for preparing 3-[(4-bromo-2-fluorophenyl)methyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid, also known as ponalrestat, involves the direct alkylation of phthalazineacetic acid without protecting the ester group. This method achieves yields of approximately 85% to 90%, a significant improvement compared to previous methods.
- Direct alkylation of the phthalazineacetic acid starting material
- Careful maintenance of solvent and pH conditions
Previous methods involved protecting the carboxylic acid group with an ester, alkylating the 3-position ring nitrogen, and then de-esterifying the product. These methods had lower yields, around 36% overall for the alkylation and de-esterification reactions. Direct alkylation without protecting the carboxylic acid group resulted in even lower yields, about 15% or less.
The improved process avoids the time and expense of esterification and de-esterification, directly producing the desired compound in higher yields.
General Methods for Chemical Synthesis
Several general methods for chemical synthesis are outlined, which could potentially be adapted or applied in the preparation of 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide:
Method A: Lithiation
Method B: Lithiation
Method C: Diarylalcohol Oxidation
Method D: Cyanation
- A mixture of bromo-substituted fenarimol, potassium hexacyanoferrate(II) trihydrate, palladium(II) acetate, anhydrous sodium carbonate, and anhydrous N,N-dimethylacetamide is heated under nitrogen at 130°C overnight.
- The reaction is cooled, quenched with water, and extracted with ethyl acetate.
- The combined organic layers are washed with water and brine, then dried and concentrated.
Synthesis of Intermediates
The synthesis of intermediates such as (4-Bromo-2-fluorophenyl)(pyridin-3-yl)methanol and (4-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone are relevant as they share the 4-bromo-2-fluorophenyl moiety.
Computed Properties and Identifiers
2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide has several computed properties and identifiers:
- IUPAC Name: 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide
- InChI: InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3
- InChIKey: SWJDHASZIIPJGK-UHFFFAOYSA-N
- SMILES: CN(C)C(=O)COC1=C(C=C(C=C1)Br)F
- Molecular Formula: C10H11BrFNO2
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the nature of the interaction. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical and Pharmacological Insights
Trifluoroacetamide derivatives (e.g., ) exhibit higher resistance to enzymatic degradation due to the stability of the trifluoromethyl group, a feature absent in the dimethylacetamide analogs.
Lipophilicity and Bioavailability: Fluorine atoms increase lipophilicity (logP), facilitating membrane permeability. For example, the 2-fluoro group in the target compound may improve blood-brain barrier penetration compared to its non-fluorinated counterpart . The dimethylacetamide moiety enhances solubility in polar solvents relative to simple acetamides (e.g., ), which could influence formulation strategies.
The trifluoroacetamide derivatives () are often used in medicinal chemistry for their metabolic stability, though their increased molecular weight may reduce diffusion rates compared to dimethylacetamides.
Biological Activity
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities. This article reviews various studies that explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure:
- Chemical Formula : CHBrFNO
- Molecular Weight : 276.11 g/mol
The biological activity of this compound is largely attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes.
Biological Activities
- Antiviral Activity : Studies have indicated that derivatives of acetamides, including this compound, exhibit significant antiviral properties. For instance, related compounds have shown inhibitory effects against Zika virus protease with IC values in the low micromolar range .
- Antibacterial Properties : The compound has been evaluated for its antibacterial activity, particularly against biofilm-forming bacteria. Research indicates that it affects the viability of bacterial cells and inhibits biofilm formation, suggesting a mechanism involving interference with critical bacterial processes such as (p)ppGpp synthetases and pyruvate kinases .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Study 1 : A synthesis and characterization study demonstrated that modifications to the acetamide structure could enhance antiviral activity against Zika virus protease, with some derivatives achieving IC values as low as 0.39 μM .
- Study 2 : Research on antimicrobial activity highlighted that compounds similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant bacterial infections .
- Study 3 : A cytotoxicity assessment revealed that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for future drug development .
Data Tables
Q & A
Q. What protocols ensure reproducibility in bioactivity assays involving this compound?
- Methodological Answer : Standardize stock solutions in DMSO (10 mM, stored at 253 K). For enzyme inhibition assays (e.g., kinase targets), use ADP-Glo™ kits with ATP concentrations ≤10 µM. Control for light sensitivity due to the bromophenyl group by conducting assays in amber plates. LC-MS/MS monitors metabolic stability in hepatocyte incubation studies .
Data Contradictions and Resolution
- Melting Point Variability : Reported mp ranges (423–425 K) may widen due to polymorphic forms. Use Differential Scanning Calorimetry (DSC) to identify endothermic peaks corresponding to distinct crystal phases .
- Hydrogen Bonding Inconsistencies : SC-XRD datasets occasionally omit weak C–H⋯F interactions. Re-process raw diffraction data with Hirshfeld surface analysis (CrystalExplorer) to visualize all non-covalent contacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
